tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate
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Overview
Description
tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate: is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is an oxazolidine derivative, which is a class of heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring.
Preparation Methods
The synthesis of tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl isocyanate with 4-methylidene-1,2-oxazolidine-2-carboxylic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Chemical Reactions Analysis
tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Biological Studies: It is used in biological studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions . It can form covalent bonds with target molecules, leading to the formation of stable complexes that exhibit specific biological or chemical activities .
Comparison with Similar Compounds
tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: This compound has a similar tert-butyl ester group but differs in the presence of a piperazine ring instead of an oxazolidine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: This compound contains a piperidine ring and an ethoxy group, making it structurally different from the oxazolidine derivative.
The uniqueness of this compound lies in its oxazolidine ring structure, which imparts specific chemical and biological properties that are distinct from those of piperazine and piperidine derivatives .
Properties
IUPAC Name |
tert-butyl 4-methylidene-1,2-oxazolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7-5-10(12-6-7)8(11)13-9(2,3)4/h1,5-6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQYFOBVNRWDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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